1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine
Beschreibung
Eigenschaften
IUPAC Name |
1-benzhydryl-4-(4-naphthalen-1-yloxybut-2-ynyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O/c1-3-13-27(14-4-1)31(28-15-5-2-6-16-28)33-23-21-32(22-24-33)20-9-10-25-34-30-19-11-17-26-12-7-8-18-29(26)30/h1-8,11-19,31H,20-25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRMMGPSEISCME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#CCOC2=CC=CC3=CC=CC=C32)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reduction of Benzophenone to Benzhydrol
Optimization Strategies and Challenges
Solvent and Base Selection
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity but may lead to side reactions at elevated temperatures. Alternatively, dichloromethane (DCM) or acetonitrile offers a balance between solubility and reaction control. Triethylamine is preferred over inorganic bases due to its compatibility with moisture-sensitive intermediates.
Purification Techniques
Chromatographic purification on silica gel using gradients of ethyl acetate in hexane is standard for isolating the final product. Recrystallization from ethanol or methanol may further enhance purity, particularly for crystalline intermediates.
Spectroscopic Characterization
Key analytical data for 1-benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.26–7.40 (m, 10H, benzhydryl Ar–H), 7.32–7.48 (m, 4H, naphthyl Ar–H), 4.33 (s, 1H, CH), 3.85 (s, 2H, OCH₂), 3.19 (brs, 4H, piperazine–CH₂), 2.36 (brs, 4H, piperazine–CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 154.2 (C–O), 140.1 (quaternary C), 128.9–126.1 (Ar–C), 74.1 (CH), 50.5 (piperazine–CH₂), 45.9 (piperazine–CH₂).
Comparative Analysis of Synthetic Routes
Analyse Chemischer Reaktionen
1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Wirkmechanismus
The mechanism by which 1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine exerts its effects involves interaction with specific molecular targets. For example, it has been shown to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Observations :
Antimicrobial Activity
- 1-Benzhydryl-4-(5-nitro-2-furfurylideneamino)piperazine: Exhibits potent activity against Clostridium perfringens and Bacillus subtilis by inhibiting protein/DNA synthesis .
- Target Compound : While specific data are unavailable, the 1-naphthyloxy group may confer broader-spectrum activity due to increased membrane disruption or enzyme inhibition .
Receptor Interactions
- Arylpiperazine Derivatives : Compounds with 1-naphthyl or 2-methoxyphenyl groups (e.g., 1-(2-methoxyphenyl)-4-phthalimidobutylpiperazine) show high affinity for 5-HT1A serotonin receptors (Ki = 0.6 nM) .
- Target Compound : The 1-naphthyloxy-2-butynyl moiety may act as a competitive antagonist or allosteric modulator at 5-HT1A or dopamine receptors, akin to SC211 (ChEMBL329228), a piperazine benzamide derivative .
Physicochemical Properties
- Stability : The alkyne linker may reduce metabolic degradation compared to ester or amide-based analogs .
Biologische Aktivität
1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the piperazine family, known for its diverse biological activities, including anticancer, antimicrobial, and neurological effects. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C31H30N2O
- Molecular Weight : 446.58 g/mol
- CAS Number : 861207-48-9
The structure of this compound includes a piperazine ring substituted with a benzhydryl group and a naphthyloxy-2-butynyl moiety. The unique substitution pattern contributes to its biological activity.
Synthesis
The synthesis typically involves several steps:
- Formation of the Piperazine Ring : Reaction of appropriate amines with dihaloalkanes under basic conditions.
- Substitution with Benzhydryl Group : The piperazine intermediate reacts with benzhydryl chloride in the presence of a base.
- Introduction of Naphthyloxy Group : The final step involves reacting the intermediate with 1-naphthyloxy-2-butynyl bromide.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent, particularly through its role as a histone deacetylase (HDAC) inhibitor:
- Mechanism : HDAC inhibitors promote acetylation of histones, leading to transcriptional activation of tumor suppressor genes.
- Research Findings : In vitro studies demonstrated that compounds based on the benzhydryl-piperazine scaffold exhibited selective inhibition of HDAC6 with nanomolar IC50 values, particularly effective against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Mycobacterium tuberculosis : A series of benzhydryl-piperazine hybrids showed significant activity against Mycobacterium tuberculosis H37Rv strain, indicating potential for anti-TB therapy .
- Selectivity Index : These hybrids exhibited low cytotoxicity with a selectivity index greater than 30, suggesting they could be developed further for clinical use.
Neurological Effects
Piperazine derivatives are known for their neurological effects, particularly in modulating neurotransmitter systems:
- Dopaminergic Activity : Compounds like 1-benzhydryl-piperazine derivatives have shown dopaminergic activity, which may be beneficial in treating disorders such as schizophrenia and depression .
Case Studies
Q & A
Basic: What are the critical steps for synthesizing 1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves:
Coupling reactions between benzhydryl-piperazine and 1-naphthol derivatives via a propargyl bromide intermediate under inert conditions.
Alkyne functionalization using Sonogashira or Cadiot-Chodkiewicz coupling to introduce the 2-butynyl linker .
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol.
Optimization: Monitor reaction progress via TLC/HPLC. Use catalytic Pd/Cu systems for higher yields (>75%) and reduce side products by controlling temperature (40–60°C) and solvent polarity .
Basic: What structural features of this compound suggest potential biological targets?
Methodological Answer:
- Benzhydryl group : Enhances lipophilicity, potentially crossing the blood-brain barrier (CNS targets) .
- Naphthyloxy moiety : May interact with aromatic π-systems in enzymes (e.g., kinases, cytochrome P450) .
- Piperazine core : Common in GPCR ligands (e.g., serotonin/dopamine receptors); the 2-butynyl spacer allows conformational flexibility for receptor binding .
Screening strategy : Prioritize assays for kinase inhibition, neurotransmitter receptor binding, or antimicrobial activity based on structural analogs .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
Contradictions often arise from:
- Metabolic instability : Perform hepatic microsome assays to identify labile groups (e.g., alkyne oxidation). Stabilize via fluorination or methyl substitution .
- Poor bioavailability : Use logP/logD measurements (target 2–3) and modify substituents (e.g., replace naphthyloxy with methoxy groups) to enhance solubility .
- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended targets .
Advanced: What computational strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with targets like 5HT1A or D2 receptors. Focus on the piperazine-nitrogen interactions and naphthyloxy orientation .
- QSAR modeling : Train models with descriptors like molar refractivity, topological polar surface area, and H-bond donors/acceptors. Validate with experimental IC50 data from kinase inhibition assays .
- MD simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to assess stability of the 2-butynyl linker in aqueous environments .
Advanced: How does the 2-butynyl linker influence pharmacological selectivity?
Methodological Answer:
- Conformational rigidity : The sp-hybridized carbons restrict rotation, favoring specific receptor conformations. Compare selectivity profiles against analogs with flexible (e.g., ethylene) linkers .
- Electron density : The triple bond may participate in charge-transfer interactions with aromatic residues (e.g., Tyr in kinase ATP pockets). Test via mutagenesis studies .
Experimental design : Synthesize analogs with varying linker lengths (e.g., butynyl vs. pentynyl) and assay against panels of GPCRs/kinases .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Confirm benzhydryl (δ 5.1–5.3 ppm singlet) and naphthyloxy (δ 6.8–8.2 ppm multiplet) groups. Use DEPT-135 for alkyne identification .
- HRMS : Verify molecular ion ([M+H]+) and fragment patterns (e.g., loss of piperazine ring at m/z 280–300) .
- XRD : Resolve crystal structure to confirm stereochemistry of the butynyl linker .
Advanced: How can researchers optimize this compound for reduced cytotoxicity while retaining bioactivity?
Methodological Answer:
- Toxicity mitigation : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) to reduce membrane disruption. Test hemolytic activity via RBC lysis assays .
- Selective targeting : Conjugate with monoclonal antibodies (ADC approach) or use prodrug strategies (e.g., esterase-activated derivatives) .
- SAR refinement : Replace benzhydryl with less lipophilic groups (e.g., benzyl) and compare cytotoxicity in HEK293 vs. cancer cell lines .
Basic: What are the key stability challenges during storage, and how are they addressed?
Methodological Answer:
- Oxidative degradation : Store under argon at −20°C. Add antioxidants (e.g., BHT) to solutions .
- Hydrolysis : Avoid aqueous buffers at pH >8.0. Use lyophilization for long-term storage .
- Light sensitivity : Protect from UV via amber vials; confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced: How do structural modifications at the piperazine nitrogen impact target selectivity?
Methodological Answer:
- N-substitution : Methyl groups enhance metabolic stability but may reduce receptor affinity. Compare N-methyl vs. N-benzyl analogs in CYP450 inhibition assays .
- Chiral centers : Introduce stereochemistry (e.g., R/S isomers) and test enantioselective activity via chiral HPLC separation .
Case study : Piperazine derivatives with 4-methyl substitution showed 3-fold higher 5HT1A affinity vs. 2-methyl analogs .
Advanced: What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
Methodological Answer:
- Rodent models : Conduct IV/PO dosing in Sprague-Dawley rats. Measure plasma half-life (LC-MS/MS) and tissue distribution (whole-body autoradiography) .
- BBB penetration : Use in situ brain perfusion or MDCK-MDR1 assays to assess CNS availability .
- Metabolite ID : Collect bile/urine for UPLC-QTOF analysis; synthesize major metabolites (e.g., hydroxylated naphthyl) for activity comparison .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
